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Compound of Interest

Compound Name: 1,4-Thiazepan-5-one

Cat. No.: B1267140 Get Quote

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1,4-Thiazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug

development. Due to the limited availability of experimental spectra in public databases, this

document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data based on established principles of spectroscopy and analysis of

structurally analogous compounds. Detailed experimental protocols for obtaining such data are

also provided for researchers seeking to perform their own analyses.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic characteristics of 1,4-Thiazepan-
5-one. These predictions are derived from the analysis of its chemical structure and

comparison with known spectroscopic data of similar heterocyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,4-Thiazepan-5-one
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0 - 8.0 br s 1H N-H (amide)

~3.5 - 3.7 t 2H -CH₂-N-

~3.2 - 3.4 t 2H -CH₂-S-

~2.8 - 3.0 t 2H -S-CH₂-C=O

~2.6 - 2.8 t 2H -N-CH₂-C=O

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. br

s = broad singlet, t = triplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,4-Thiazepan-5-one

Chemical Shift (δ, ppm) Assignment

~170 - 175 C=O (amide)

~45 - 50 -CH₂-N-

~40 - 45 -N-CH₂-C=O

~35 - 40 -S-CH₂-C=O

~30 - 35 -CH₂-S-

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 3: Predicted Infrared (IR) Absorption Bands for 1,4-Thiazepan-5-one
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Medium, Broad N-H stretch (amide)

~2850 - 3000 Medium C-H stretch (aliphatic)

~1650 - 1680 Strong C=O stretch (amide)

~1400 - 1500 Medium C-H bend

~1200 - 1300 Medium C-N stretch

~600 - 700 Weak C-S stretch

Table 4: Predicted Mass Spectrometry (MS) Data for 1,4-Thiazepan-5-one

m/z Interpretation

131.05 [M]⁺ (Molecular Ion)

103.05 [M - CO]⁺

75.02 [M - CO - C₂H₄]⁺

57.03 [C₃H₅N]⁺

Ionization Mode: Electron Ionization (EI). m/z = mass-to-charge ratio.

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in 1,4-Thiazepan-5-one.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 1,4-Thiazepan-5-one in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an
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internal standard. The solution should be clear and free of any particulate matter.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a sufficient number of scans (typically several hundred to thousands) to

achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR

spectrum and reference both spectra to the TMS signal (0.00 ppm) or the residual solvent

peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1,4-Thiazepan-5-one.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 1,4-Thiazepan-5-one sample directly onto the ATR

crystal.

Ensure good contact between the sample and the crystal by applying pressure using the

instrument's pressure clamp.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a

diamond or germanium ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1,4-Thiazepan-5-
one.

Methodology:

Sample Introduction: Introduce a dilute solution of 1,4-Thiazepan-5-one in a volatile organic

solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or

through a gas chromatography (GC) or liquid chromatography (LC) system.

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or

electrospray ionization (ESI). A high-resolution mass spectrometer is recommended for

accurate mass measurements.

Ionization (EI):

If using EI, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g.,

m/z 50-300).

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern

to deduce the structure of the fragments.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,4-Thiazepan-5-one.
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Caption: Workflow for Spectroscopic Analysis of 1,4-Thiazepan-5-one.

To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Thiazepan-5-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1267140#spectroscopic-data-of-1-4-thiazepan-5-
one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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